2,3-Dimethyl-2-pentene
Overview
Description
2,3-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It is an olefin, meaning it contains a carbon-carbon double bond. The structure of this compound consists of a pentene backbone with two methyl groups attached to the second and third carbon atoms. This compound is a colorless liquid at room temperature and has a hydrocarbon-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-pentene can be synthesized through several methods. One common synthetic route involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to produce this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including olefins like this compound. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the cracking process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-pentene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond, converting it into 2,3-dimethylpentane.
Oxidation: The double bond can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Halogenation: The addition of halogens (e.g., chlorine or bromine) across the double bond to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to form alkyl halides.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) are used, often in the presence of a solvent like carbon tetrachloride (CCl4).
Hydrohalogenation: Hydrogen halides such as hydrogen chloride (HCl) or hydrogen bromide (HBr) are used, often in the presence of a polar solvent.
Major Products Formed
Hydrogenation: 2,3-Dimethylpentane
Oxidation: Epoxides or diols
Halogenation: Dihalides
Hydrohalogenation: Alkyl halides
Scientific Research Applications
2,3-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis. It is also used in studies involving reaction mechanisms and kinetics.
Polymer Chemistry: Utilized in the synthesis of polymers, contributing to the development of materials with specific characteristics.
Industrial Applications: Employed in the production of various chemicals and materials through catalytic processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-pentene involves its participation as a key reactant in various chemical reactions. Its structure allows it to engage in diverse synthesis reactions, making it valuable in industrial settings. For example, in polymer chemistry, it is incorporated into polymer chains during the synthesis process, contributing to the development of materials with specific properties .
Comparison with Similar Compounds
2,3-Dimethyl-2-pentene can be compared with other similar compounds, such as:
2-Methyl-2-pentene: Another olefin with a similar structure but with only one methyl group attached to the second carbon atom.
2,3-Dimethylbutene: A compound with a similar structure but a shorter carbon chain.
2,3-Dimethyl-1-butene: An isomer with the double bond located at a different position in the carbon chain.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
2,3-dimethylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHALSLYRWWUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147308 | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10574-37-5 | |
Record name | 2-Pentene, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,3-Dimethyl-2-pentene influence its reactivity?
A1: this compound is an alkene with the molecular formula C₇H₁₄ [, ]. Its structure features a double bond between the second and third carbon atoms, with two methyl groups attached to each of these carbons. This tetra-substituted alkene structure significantly impacts its reactivity, particularly in elimination reactions. Research [, ] shows that during the pyrolysis of 2,3-dimethyl-3-pentyl acetate, the formation of this compound is favored due to steric factors. The bulky methyl groups around the double bond hinder the approach of other molecules, making the formation of this specific isomer more favorable.
Q2: What is the rate constant for the reaction of this compound with hydroxyl radicals?
A2: Studies [] have determined the rate constant for the reaction of this compound with hydroxyl radicals (OH) to be (9.94 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and 1 atmospheric pressure. This reaction is significant in atmospheric chemistry, as it contributes to the removal of volatile organic compounds like this compound from the atmosphere.
Q3: How does the formation rate of trimethylallyl radical differ between this compound and other related olefins?
A3: Research [, ] using ArF laser flash photolysis has revealed insights into the formation rates of allylic radicals from different olefins, including this compound. Notably, the formation rate constant of the trimethylallyl radical from this compound is 2.7×10⁷ s⁻¹, which is slower than that observed for 2,3,3-trimethyl-1-butene (5.6×10⁷ s⁻¹) but faster than tetramethylethylene (1.7×10⁷ s⁻¹). This difference in formation rates is attributed to the varying degrees of steric hindrance and energy redistribution within each molecule after photoexcitation.
Q4: Are there any analytical techniques specifically designed for studying this compound?
A4: While there aren't techniques solely dedicated to this compound, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for its detection and quantification []. This technique allows for the separation and identification of different olefin isomers, including this compound, based on their retention times and mass-to-charge ratios.
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